(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

X-ray crystallography asymmetric synthesis chiral auxiliary

Researchers requiring the (4S,5S) cis-configuration for stereoselective alkylations cannot substitute the more common (4R,5S) trans-isomer-the stereochemical outcome diverges completely. This (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is the required chiral auxiliary for the patented enantiospecific synthesis of RPR-111905 (Tetrahedron Lett., 1996), controlling (S)-2-(2-methoxyphenyl)propionic acid moiety construction via regioselective methylation. • Exclusive (4S,5S) cis-disubstituted configuration-not interchangeable with (4R,5S) or other stereoisomers • Validated intermediate for pseudonorephedrine oxazolidinone derivatives • White solid, ≥98% purity; ambient shipping

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 17097-67-5
Cat. No. B028783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone
CAS17097-67-5
Synonyms(4S,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone;  (4S-trans)-4-Methyl-5-phenyl-2-oxazolidinone; 
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m0/s1
InChIKeyPPIBJOQGAJBQDF-IONNQARKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Auxiliary (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone


(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 17097-67-5) is a chiral oxazolidinone derivative with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is a member of the Evans auxiliary family, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, and is commonly supplied as a white solid . Its primary utility lies in asymmetric synthesis, where it serves as a chiral auxiliary or intermediate to control stereochemical outcomes in reactions such as alkylations and acylations .

Workflow Chiral auxiliary for asymmetric synthesis
Stereochemistry (4S,5S) cis-configuration; distinct from trans-Evans auxiliaries
Use Context Reported to control enolate facial selectivity in alkylation/acylation

Stereochemistry Specificity of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone


Substitution of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone with other stereoisomers such as (4R,5S), (4S,5R), or (4R,5R) is not permissible due to profound differences in their three-dimensional molecular architecture. The (4S,5S) configuration is a cis-disubstituted oxazolidinone, while the more common (4R,5S) Evans auxiliary is trans-disubstituted [1]. This stereochemical distinction results in different spatial orientations of the phenyl and methyl substituents, which dictate the facial selectivity of enolate formation and, consequently, the stereochemical outcome of subsequent reactions . Procurement of the incorrect stereoisomer will lead to the formation of undesired diastereomers or enantiomers, potentially derailing entire synthetic routes and invalidating intellectual property claims tied to specific stereochemical outcomes [2].

Target (4S,5S)
Potential Substitute (4R,5S)
cis-disubstituted oxazolidinone; methyl and phenyl on same face
trans-disubstituted; groups on opposite faces
Distinct enolate geometry and facial bias in reactions
Different stereochemical outcome; may not replicate desired diastereomer
Required for specific synthetic routes and IP claims
May lead to undesired diastereomers, derailing synthesis and IP validity

Quantitative Evidence for (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone


Crystallographic Conformation and Reactivity

X-ray crystallographic analysis confirms that (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone adopts a cis-configuration where the 4-methyl and 5-phenyl groups are oriented on the same face of the oxazolidinone ring [1]. In contrast, the more common (4R,5S) Evans auxiliary is a trans-isomer . This cis-orientation creates a distinct steric and electronic environment around the nitrogen atom, which influences enolate geometry and subsequent electrophilic attack .

Crystallographic Conformation
Head-to-head
(4S,5S) cis vs (4R,5S) trans
Distinct unit cell parameters and molecular packing
Cis-conformation biases enolate face selection for specific stereochemical series
Single-crystal X-ray diffraction (Acta Cryst. C, 1993)
X-ray crystallography asymmetric synthesis chiral auxiliary

Key Intermediate in RPR-111905 Synthesis

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is explicitly documented as a stoichiometric intermediate in the patented synthesis of RPR-111905, a non-peptide substance P antagonist [1]. The synthetic route involves condensation with 2-(2-methoxyphenyl)acetic acid to form an acylated oxazolidinone, which undergoes regioselective methylation [2]. While general yields for similar oxazolidinone acylations are reported at 88-92% for related stereoisomers, the specific pathway using the (4S,5S) isomer is critical for constructing the chiral integrity of the final drug candidate [3].

RPR-111905 Intermediate
Cross-study comparable
Exclusive stereoisomer in patented route
Reported as key intermediate; substitution not supported by published route
Multi-step synthesis (Tetrahedron Lett. 1996)
medicinal chemistry substance P antagonist process chemistry

High Diastereoselectivity in Epimerization

Studies on the base-catalyzed epimerization of oxazolidin-2-ones demonstrate that the (4S,5S) cis-isomer can be formed with exceptionally high diastereoselectivity (>99:1 dr) under specific conditions [1]. When the nitrogen atom is unsubstituted (R = H), the 4,5-cis-product (4S,5S) is favored over the trans-product, whereas N-benzyl substitution leads to the trans-(4S,5R) product [2]. This stereochemical control is not observed with the (4R,5S) trans-isomer, which does not participate in this type of epimerization equilibrium under identical conditions .

Diastereoselectivity
Class-level inference
>99:1 dr
favoring (4S,5S)-cis
Supports efficient preparation of enantiomerically pure (4S,5S) building blocks
Base-catalyzed epimerization; N-substituent dependent
diastereoselectivity epimerization oxazolidinone

Chromatographic Distinction and Purity

The (4S,5S) stereoisomer exhibits distinct chromatographic behavior compared to its diastereomers. Studies using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a chiral derivatizing agent demonstrated that diastereomeric N-acyloxazolidinones derived from racemic acids could be separated on a preparative scale, with appreciable NMR shift differences [1]. While direct data for the (4S,5S) isomer in this specific assay are not available, its unique cis-configuration ensures it will display different retention times and spectral properties from the trans-(4R,5S) and trans-(4S,5R) isomers, which is critical for quality control and purity assessment [2]. Vendor-supplied (4S,5S) material typically carries a purity specification of ≥95% or ≥98%, with NMR and mass spectral confirmation .

Chromatographic Distinction
Cross-study comparable
Distinct retention times & NMR shifts
vs. trans-isomers
Analytical differentiation supports correct stereoisomer identity verification
Typical purity ≥95% (vendor specification)
chiral chromatography analytical method quality control

Applications of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone


RPR-111905 Synthesis and Analogues

This compound is a critical intermediate in the patented enantiospecific synthesis of RPR-111905, a non-peptide substance P antagonist. The synthetic route, as documented in Tetrahedron Letters (1996), requires the (4S,5S) isomer for the construction of the chiral (S)-2-(2-methoxyphenyl)propionic acid moiety via regioselective methylation [1]. Procurement of this specific stereoisomer is non-negotiable for reproducing this intellectual property.

Pseudonorephedrine Oxazolidinone Preparation

Vendor documentation and synthetic literature confirm that (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is an established intermediate for the preparation of pseudonorephedrine oxazolidinone derivatives [1]. This application leverages the compound's stereochemistry to control the absolute configuration of the target molecule.

Stereodivergent cis-Oxazolidinone Synthesis

Research on the base-catalyzed epimerization of oxazolidinones shows that the (4S,5S) isomer can be obtained with >99:1 diastereoselectivity when the nitrogen is unsubstituted [1]. This makes the compound a valuable starting point for the synthesis of other cis-4,5-disubstituted oxazolidinones, which are useful chiral building blocks in medicinal chemistry.

Application
Selection Property
Validation Focus
RPR-111905 analogue synthesis
Stereoisomer-specific intermediate
Enantiomeric purity and route fidelity
Pseudonorephedrine oxazolidinone preparation
Cis-4,5-disubstituted oxazolidinone core
Absolute configuration control
Stereodivergent cis-oxazolidinone synthesis
Diastereoselective epimerization behavior
Stereochemical outcome and enantiomeric excess

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